molecular formula C6HCl4N3O B2984366 4,5,6,7-Tetrachloro-1-hydroxybenzotriazole CAS No. 18226-02-3

4,5,6,7-Tetrachloro-1-hydroxybenzotriazole

Cat. No.: B2984366
CAS No.: 18226-02-3
M. Wt: 272.89
InChI Key: YCSOKVXQTSKIPQ-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrachloro-1-hydroxybenzotriazole is an organic compound. It is a derivative of benzotriazole . The molecular formula is C6HCl4N3O and the molecular weight is 272.89.

Scientific Research Applications

Synthesis and Derivative Formation

4,5,6,7-Tetrachlorobenzotriazole and its 1-hydroxy-derivative are reduced to 3,4,5,6-tetrachloro-o-phenylenediamine, leading to the synthesis of benzimidazoles, quinoxalines, and other heterocycles (Burton et al., 1968).

Inhibition Properties in Biochemistry

4,5,6,7-Tetrabromobenzotriazole and related compounds like tetrabromobenzimidazole selectively inhibit protein kinase CK2 from various sources, showing specificity for certain kinases over others (Zień et al., 2003).

Catalytic Activity

Hydroxybenzotriazole derivatives, including 1-hydroxybenzotriazole, demonstrate catalytic activity in ester cleavage reactions in various surfactant micelles, indicating their potential in synthetic chemistry applications (Bhattacharya & Kumar, 2005).

Polymer-Supported Reagents

A polymer-supported coupling reagent derived from 1-hydroxybenzotriazole has been developed for efficient amide synthesis, demonstrating its utility in automated high-throughput screening assays (Pop et al., 1997).

Computational Studies

Computational studies on hydroxybenzotriazoles, including their derivatives, help understand their nucleophilic character and reactivity in ester hydrolysis reactions, providing insights into their potential application in organic synthesis (Kumar et al., 2004).

Environmental Applications

In environmental applications, 1-hydroxybenzotriazole has been used in conjunction with laccase for the treatment of tetracycline antibiotics, demonstrating its effectiveness in eliminating these antibiotics and reducing their ecotoxicity (Suda et al., 2012).

Safety and Hazards

Hydroxybenzotriazole, a related compound, is known to be explosive, especially in its anhydrous form . Due to its classification as a class 1.3C explosive, it is not allowed to be transported by sea or air as per USDOT hazardous materials regulations .

Properties

IUPAC Name

4,5,6,7-tetrachloro-1-hydroxybenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl4N3O/c7-1-2(8)4(10)6-5(3(1)9)11-12-13(6)14/h14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSOKVXQTSKIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N(N=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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